2-Hydroxy Atorvastatin Lactone-d5 chemical structure and properties
2-Hydroxy Atorvastatin Lactone-d5 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic context of 2-Hydroxy Atorvastatin (B1662188) Lactone-d5. This isotopically labeled metabolite of Atorvastatin serves as a crucial internal standard for pharmacokinetic and metabolic studies.
Chemical Structure and Properties
2-Hydroxy Atorvastatin Lactone-d5 is a deuterated analog of 2-Hydroxy Atorvastatin Lactone, a metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| Chemical Name | 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(2-hydroxyphenyl)-4-(phenyl-d5)-2-(1-methylethyl)-1H-pyrrole-3-carboxamide |
| CAS Number | 265989-50-2[1] |
| Molecular Formula | C₃₃H₂₈D₅FN₂O₅[2] |
| Molecular Weight | 561.65 g/mol [2] |
| Canonical SMILES | CC(C)C1=C(C(=O)NC2=CC=CC=C2O)C(=C(N1CC[C@@H]1C--INVALID-LINK--O)C1=CC=C(F)C=C1)C1=C([2H])C([2H])=C([2H])C([2H])=C1[2H] |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3O)C(C)C)CC[C@@H]4C--INVALID-LINK--O)C5=CC=C(C=C5)F)[2H])[2H][3] |
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | 103-107°C[3] |
| Solubility | Chloroform (Slightly), Methanol (Slightly), 10 mM in DMSO |
| Storage Conditions | Hygroscopic, -20°C Freezer, Under Inert Atmosphere |
| Appearance | White to off-white solid |
Metabolic Pathway of Atorvastatin
Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) enzymes. The major metabolic pathway involves the oxidation of the parent compound to form active hydroxylated metabolites, namely 2-hydroxyatorvastatin (ortho-hydroxyatorvastatin) and 4-hydroxyatorvastatin (para-hydroxyatorvastatin). These active metabolites can then undergo a reversible, pH-dependent intramolecular esterification to form their corresponding inactive lactone derivatives. 2-Hydroxy Atorvastatin Lactone is thus formed from 2-hydroxyatorvastatin. The deuterated form, 2-Hydroxy Atorvastatin Lactone-d5, is not formed metabolically but is synthesized for use as an analytical standard.
Caption: Atorvastatin metabolism to hydroxylated and lactone derivatives.
Experimental Protocols
Synthesis and Purification of 2-Hydroxy Atorvastatin Lactone-d5
A plausible synthetic strategy, based on known methods for preparing atorvastatin and its analogs, would involve:
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Synthesis of a Deuterated Phenyl Pyrrole (B145914) Intermediate: This would likely start with a deuterated benzene (B151609) derivative that is elaborated into the core pyrrole structure of atorvastatin.
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Introduction of the Hydroxylated Side Chain: The chiral dihydroxyheptanoate side chain, or a protected version thereof, would be attached to the pyrrole nitrogen.
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Hydroxylation of the Phenyl Ring: An ortho-hydroxylation of the phenyl group attached to the pyrrole ring would be carried out.
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Lactonization: The dihydroxyheptanoic acid side chain would be cyclized to form the lactone ring.
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Purification: The final product would be purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to achieve high purity.
Given the complexity of this synthesis, it is most commonly procured from commercial suppliers who specialize in isotopically labeled compounds.
Analytical Method for Quantification in Human Plasma
A common application of 2-Hydroxy Atorvastatin Lactone-d5 is as an internal standard for the quantification of 2-Hydroxy Atorvastatin Lactone in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A representative experimental workflow is described below.
1. Sample Preparation (Liquid-Liquid Extraction)
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To 100 µL of human plasma, add 25 µL of an internal standard working solution containing 2-Hydroxy Atorvastatin Lactone-d5.
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Add 50 µL of 0.1 M HCl to acidify the sample.
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Add 1 mL of ethyl acetate (B1210297) as the extraction solvent.
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Vortex the mixture for 5 minutes.
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Centrifuge at 12,000 rpm for 10 minutes.
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Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
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Chromatographic Separation:
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Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometric Detection:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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2-Hydroxy Atorvastatin Lactone: Specific parent > fragment ion transition.
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2-Hydroxy Atorvastatin Lactone-d5: Specific parent > fragment ion transition corresponding to the deuterated analog.
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3. Quantification
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A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
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The concentration of 2-Hydroxy Atorvastatin Lactone in the unknown samples is then determined from this calibration curve.
